molecular formula C12H14O4 B8658487 Ethyl 2-(benzyloxy)-3-oxopropanoate

Ethyl 2-(benzyloxy)-3-oxopropanoate

Cat. No.: B8658487
M. Wt: 222.24 g/mol
InChI Key: KZMCXHCAMPFQJE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-3-oxopropanoate is a β-keto ester derivative characterized by a benzyloxy group at the 2-position and a ketone at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceutical precursors.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-oxo-2-phenylmethoxypropanoate

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)11(8-13)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3

InChI Key

KZMCXHCAMPFQJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs include:

Compound Name Substituents (Position) CAS Number Molecular Formula Key References
Ethyl 2-benzyl-3-oxo-3-phenylpropanoate 2-Benzyl, 3-phenyl 56409-75-7 C₁₈H₁₈O₃
Ethyl 3-cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate 2-(2-Methylbenzyl), 3-cyclopropyl Not provided C₁₇H₂₂O₃
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-Fluoro, 3-phenyl 1479-22-7 C₁₁H₁₁FO₃
Ethyl benzoylacetate (Ethyl 3-phenyl-3-oxopropanoate) 3-Phenyl 94-02-0 C₁₁H₁₂O₃
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 3-(2-Methoxyphenyl) 41607-95-8 C₁₂H₁₄O₄

Key Observations :

  • Substituent Effects: Benzyl vs. Benzyloxy: Ethyl 2-benzyl-3-oxo-3-phenylpropanoate () lacks the oxygen atom in the benzyloxy group, reducing its polarity compared to the target compound. Aromatic Substitution: Methoxy groups (e.g., ) improve solubility in polar solvents due to increased hydrogen bonding capacity.

Challenges :

  • Benzyloxy Group Stability : The benzyloxy group may undergo cleavage under acidic conditions, necessitating mild deprotection strategies.

Physicochemical Properties

Property Ethyl 2-(benzyloxy)-3-oxopropanoate (Inferred) Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Ethyl benzoylacetate Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
Molecular Weight ~250 g/mol (estimated) 210.2 g/mol 192.21 g/mol 222.24 g/mol
Melting Point Not reported Not reported Liquid at RT Not reported
Solubility Moderate in THF, DCM High in DMF, DCM Soluble in ethanol, ether High in EtOAc, CHCl₃

Notable Trends:

  • Fluorinated derivatives (e.g., ) exhibit lower molecular weights but higher stability due to C-F bond strength.
  • Methoxy-substituted analogs () display increased solubility in polar aprotic solvents.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2-(benzyloxy)-3-oxopropanoate to maximize yield and purity?

The synthesis typically involves esterification and protection/deprotection steps. Key factors include:

  • Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethers (e.g., diethyl ether) are used for extraction .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or bases (e.g., NaHCO₃) accelerate esterification and deprotection .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Technique Purpose Key Data
¹H/¹³C NMR Confirm structure and purityPeaks for benzyloxy (δ 4.5–5.0 ppm), ester carbonyl (δ 170–175 ppm), and ketone (δ 200–210 ppm) .
Mass Spectrometry (MS) Determine molecular weightMolecular ion peak at m/z 264.1 (C₁₂H₁₂O₅) .
IR Spectroscopy Identify functional groupsStretching bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

Q. How can researchers ensure compound stability during storage?

  • Storage Conditions : Store at –20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
  • Stability Tests : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acids) .

Advanced Research Questions

Q. What reaction pathways are accessible to the benzyloxy and oxo groups in this compound?

  • Benzyloxy Group :
    • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free hydroxyl .
    • Oxidation : Converts to a ketone or carboxylic acid under strong oxidants (e.g., KMnO₄) .
  • Oxo Group :
    • Nucleophilic Addition : Reacts with Grignard reagents to form tertiary alcohols .
    • Condensation : Participates in Knoevenagel reactions with active methylene compounds .

Q. How can computational modeling (e.g., DFT) predict reactivity or biological activity?

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxo group’s LUMO energy (~–1.5 eV) suggests susceptibility to nucleophilic attack .
  • Biological Activity : Molecular docking studies (e.g., with COX-2 enzymes) predict binding affinities. Analogous compounds show IC₅₀ values <10 µM in anti-inflammatory assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) across labs to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .
  • Control Variables : Use deuterated analogs (e.g., deuterium at the benzyl position) to isolate metabolic stability effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

  • Modifications :

    Position Modification Observed Effect
    Benzyloxy Fluorine substitution↑ Metabolic stability (t₁/₂ increased by 2×) .
    Ethyl Ester Methyl substitution↓ Solubility but ↑ membrane permeability .
  • Biological Testing : Prioritize analogs with logP <3.5 to balance lipophilicity and solubility .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects impurities at <0.1% levels (e.g., residual benzyl chloride) .
  • GC-FID : Quantifies volatile byproducts (e.g., ethyl acetate) .

Q. How does the compound behave under aqueous vs. non-aqueous conditions?

  • Hydrolysis : In aqueous buffers (pH 7.4), the ester hydrolyzes to 2-(benzyloxy)-3-oxopropanoic acid (t₁/₂ ~24 hrs) .
  • Stability in DMSO : No degradation observed after 7 days at 25°C .

Q. What are the safety protocols for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation .
  • Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release .

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